N-phenethyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
N-Phenethyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a synthetic compound featuring a bicyclic imidazo[2,1-c][1,2,4]triazole core linked via a thioether bridge to an acetamide moiety. The structure includes a 7-phenyl substituent on the imidazotriazole ring and a phenethyl group on the acetamide nitrogen. This design is hypothesized to enhance lipophilicity and target binding, as aromatic and alkyl groups often improve pharmacokinetic properties .
Properties
IUPAC Name |
2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c26-18(21-12-11-16-7-3-1-4-8-16)15-27-20-23-22-19-24(13-14-25(19)20)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAISNVOPNXHRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NCCC3=CC=CC=C3)N1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Phenethyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4S |
| Molecular Weight | 344.44 g/mol |
| CAS Number | Not available |
Anticancer Properties
Recent studies have indicated that N-phenethyl derivatives exhibit significant anticancer activity. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Mechanistic Insights :
Anti-inflammatory Activity
In addition to its anticancer properties, N-phenethyl derivatives have demonstrated anti-inflammatory effects. These compounds inhibit the production of pro-inflammatory cytokines and modulate immune responses.
Research Findings
- A study indicated that derivatives similar to N-phenethyl compounds significantly reduced levels of TNF-alpha and IL-6 in vitro .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibiotic.
Antimicrobial Spectrum
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Comparison with Similar Compounds
Key Observations :
- N-Substituent Effects : The phenethyl group in the target compound likely increases lipophilicity compared to polar groups like 2-methoxyethyl or aromatic systems like benzo[d]thiazol-2-yl . This may enhance blood-brain barrier penetration.
- Aryl Modifications : The 7-phenyl group (shared with ) is critical for π-π stacking interactions. Substitution with electron-donating (e.g., 4-methoxy in ) or withdrawing groups (e.g., bromo in ) alters electronic properties and binding affinity.
- Molecular Weight (MW) : The target compound’s estimated MW (~440.5) exceeds most analogs, which may affect solubility. Compounds with MW > 500 often face bioavailability challenges, but the target remains below this threshold.
Physicochemical Properties
While data on melting points or solubility are scarce, trends can be inferred:
Q & A
Q. Yield Optimization Strategies :
- Use anhydrous solvents and inert atmospheres to minimize side reactions.
- Optimize catalyst loading (e.g., 10 mol% Cu(OAc)₂) and reaction time (6–8 hours) via TLC monitoring .
- Recrystallize crude products in ethanol or ethyl acetate to enhance purity .
How can spectroscopic techniques (e.g., IR, NMR) confirm the structural integrity of this compound?
Answer:
IR Spectroscopy :
- Confirm the presence of key functional groups:
- C=O stretch at ~1670–1680 cm⁻¹ (acetamide carbonyl) .
- N-H stretch at ~3260–3300 cm⁻¹ (amide NH) .
- C-S stretch at ~1250–1300 cm⁻¹ (thioether) .
Q. NMR Analysis :
- ¹H NMR :
- Triazole proton resonance at δ 8.36–8.40 ppm (singlet) .
- Phenethyl protons as multiplets in δ 7.20–7.87 ppm (aromatic) and δ 3.50–5.48 ppm (methylene) .
- ¹³C NMR :
- Carbonyl carbon at δ 165–170 ppm .
- Thioether-linked carbons at δ 52–62 ppm .
Validation : Compare experimental data with computational predictions (e.g., PubChem or DFT calculations) .
What analytical challenges arise in resolving tautomeric forms of this compound, and how can they be addressed?
Answer:
Tautomerism Challenges :
- Thione-thiol tautomerism in thioacetamide derivatives can lead to ambiguous spectral interpretations .
- Dynamic equilibria in solution complicate X-ray crystallography .
Q. Resolution Methods :
- X-ray Diffraction : Solid-state analysis can fix tautomeric forms. For example, N-{2,2,2-trichloroethyl} derivatives were resolved via single-crystal XRD, confirming thione dominance in the solid state .
- Variable Temperature NMR : Monitor chemical shift changes to identify tautomeric equilibria in solution .
How can computational modeling predict the pharmacological potential of this compound?
Answer:
Steps for In Silico Analysis :
Docking Studies : Use software like AutoDock to model interactions with target proteins (e.g., enzymes or receptors). For example, triazole-thioacetamides show affinity for kinase active sites .
QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogs. Thiophene and triazole moieties enhance antimicrobial and anticancer activity .
ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and metabolic stability .
Validation : Compare predictions with in vitro assays (e.g., enzyme inhibition or cytotoxicity) .
How should researchers address contradictions in biological activity data across studies?
Answer:
Common Sources of Contradictions :
- Variability in assay conditions (e.g., cell lines, incubation times).
- Impurities in test compounds (e.g., <95% purity) .
Q. Mitigation Strategies :
- Reproducibility Protocols : Standardize assays using guidelines like OECD 423 for toxicity testing.
- HPLC-Purified Compounds : Ensure ≥98% purity via reverse-phase HPLC .
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 μM) to confirm potency trends .
What methodologies are recommended for studying the compound’s stability under physiological conditions?
Answer:
Stability Assessment :
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Analyze degradation via LC-MS .
- Plasma Stability : Mix with human plasma (37°C, 1–6 hours) and precipitate proteins with acetonitrile. Quantify parent compound loss .
- Light/Thermal Stability : Store samples under ICH Q1B guidelines (e.g., 40°C/75% RH for 6 months) and monitor degradation .
How can substituent modifications enhance the compound’s selectivity for specific biological targets?
Answer:
Structure-Activity Relationship (SAR) Insights :
- Phenyl Ring Modifications : Electron-withdrawing groups (e.g., -NO₂ at para position) improve antimicrobial activity by enhancing membrane penetration .
- Triazole-Thioether Linkers : Increase metabolic stability compared to ester linkages .
- Phenethyl vs. Benzyl Groups : Phenethyl chains enhance CNS penetration due to higher lipophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
